2-(4-(Difluoromethoxy)phenyl)-4,4,5-trimethyl-1,3,2-dioxaborolane
Description
2-(4-(Difluoromethoxy)phenyl)-4,4,5-trimethyl-1,3,2-dioxaborolane is a boronic ester compound known for its utility in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This compound features a difluoromethoxy group attached to a phenyl ring, which is further connected to a dioxaborolane moiety. Its unique structure makes it a valuable reagent in various chemical transformations.
Properties
Molecular Formula |
C12H15BF2O3 |
|---|---|
Molecular Weight |
256.06 g/mol |
IUPAC Name |
2-[4-(difluoromethoxy)phenyl]-4,4,5-trimethyl-1,3,2-dioxaborolane |
InChI |
InChI=1S/C12H15BF2O3/c1-8-12(2,3)18-13(17-8)9-4-6-10(7-5-9)16-11(14)15/h4-8,11H,1-3H3 |
InChI Key |
KVDZMNLVYWMRHN-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)C)C2=CC=C(C=C2)OC(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(Difluoromethoxy)phenyl)-4,4,5-trimethyl-1,3,2-dioxaborolane typically involves the reaction of 4-(difluoromethoxy)phenylboronic acid with trimethyl borate under anhydrous conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like tetrahydrofuran (THF). The mixture is stirred at room temperature, and the product is isolated through standard purification techniques such as recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
2-(4-(Difluoromethoxy)phenyl)-4,4,5-trimethyl-1,3,2-dioxaborolane undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This is the most common reaction, where the compound reacts with aryl or vinyl halides in the presence of a palladium catalyst to form carbon-carbon bonds.
Substitution: The difluoromethoxy group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.
Nucleophiles: For substitution reactions involving the difluoromethoxy group.
Major Products
Biaryl Compounds: Formed through Suzuki-Miyaura coupling.
Phenols: Resulting from oxidation reactions.
Substituted Phenyl Derivatives: From nucleophilic substitution reactions.
Scientific Research Applications
2-(4-(Difluoromethoxy)phenyl)-4,4,5-trimethyl-1,3,2-dioxaborolane is widely used in scientific research due to its versatility:
Mechanism of Action
The compound exerts its effects primarily through its role as a boronic ester in Suzuki-Miyaura coupling reactions. The mechanism involves the formation of a palladium complex, which facilitates the transfer of the aryl group from the boronic ester to the halide, forming a new carbon-carbon bond. This process is highly efficient and selective, making it a valuable tool in organic synthesis .
Comparison with Similar Compounds
Similar Compounds
4-(Difluoromethoxy)phenyl isocyanate: Another compound with a difluoromethoxy group, used in different types of chemical reactions.
Zardaverine: A compound with a similar difluoromethoxy group, used as a phosphodiesterase inhibitor.
Uniqueness
2-(4-(Difluoromethoxy)phenyl)-4,4,5-trimethyl-1,3,2-dioxaborolane is unique due to its specific structure, which combines a boronic ester with a difluoromethoxy-substituted phenyl ring. This combination enhances its reactivity and selectivity in Suzuki-Miyaura coupling reactions, making it a preferred reagent in organic synthesis .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
